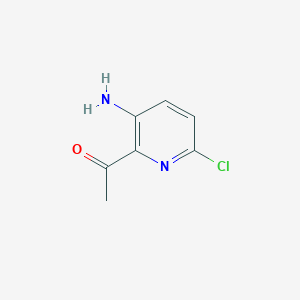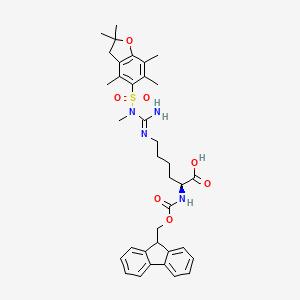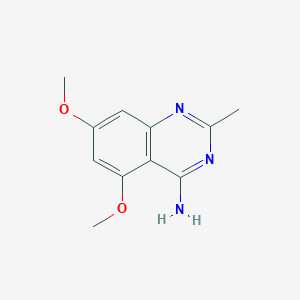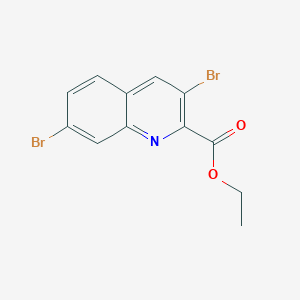![molecular formula C12H9BrO B13657032 4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)
4-Bromo-[1,1'-biphenyl]-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-[1,1’-biphenyl]-3-ol is an organic compound with the molecular formula C12H9BrO It is a derivative of biphenyl, where a bromine atom is substituted at the 4th position and a hydroxyl group at the 3rd position of the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-[1,1’-biphenyl]-3-ol typically involves the bromination of biphenyl followed by hydroxylation. One common method involves the use of bromine in the presence of a solvent like methylene dichloride at ambient temperature. The reaction is carried out with stirring, and the excess bromine is neutralized using sodium or potassium sulfite or bisulfite . The organic phase is then washed, dried, and purified to obtain the desired product.
Industrial Production Methods
Industrial production of 4-Bromo-[1,1’-biphenyl]-3-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-Bromo-[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form biphenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of biphenyl derivatives.
Substitution: Formation of various substituted biphenyl compounds.
科学的研究の応用
4-Bromo-[1,1’-biphenyl]-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of liquid crystals and other advanced materials
作用機序
The mechanism of action of 4-Bromo-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .
類似化合物との比較
Similar Compounds
4-Bromobiphenyl: Similar structure but lacks the hydroxyl group.
4-Iodobiphenyl: Similar structure with iodine instead of bromine.
4-Biphenylboronic acid: Contains a boronic acid group instead of bromine.
4-Bromo-4’-hydroxybiphenyl: Similar structure with the hydroxyl group at the 4’ position
Uniqueness
4-Bromo-[1,1’-biphenyl]-3-ol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
特性
分子式 |
C12H9BrO |
|---|---|
分子量 |
249.10 g/mol |
IUPAC名 |
2-bromo-5-phenylphenol |
InChI |
InChI=1S/C12H9BrO/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,14H |
InChIキー |
IXMZEBWAFNGMPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


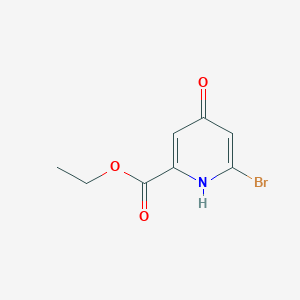
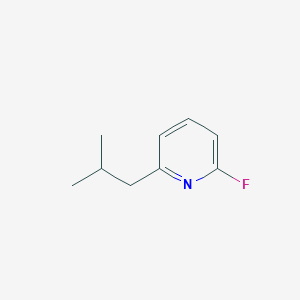
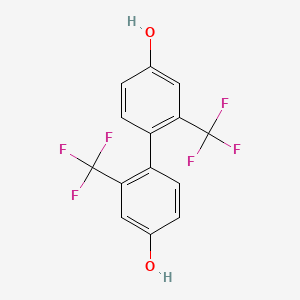

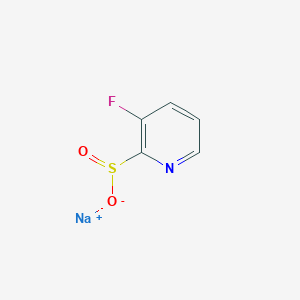

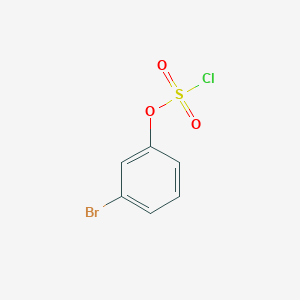
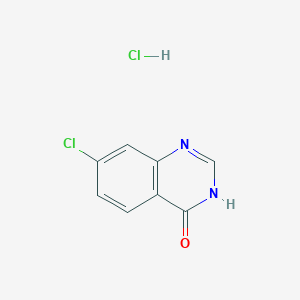
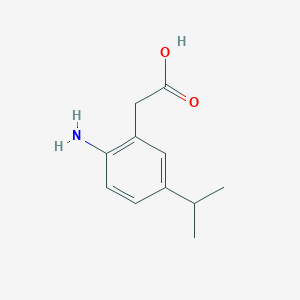
![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
